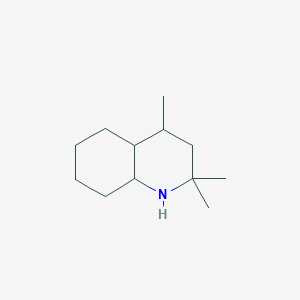

2,2,4-Trimethyldecahydroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

65125-45-3 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |

InChI |

InChI=1S/C12H23N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h9-11,13H,4-8H2,1-3H3 |

InChI Key |

UQWGRGFEKLDWFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC2C1CCCC2)(C)C |

Origin of Product |

United States |

Stereochemical Analysis and Control in Decahydroquinoline Systems

Isomeric Forms and Their Characterization

The decahydroquinoline (B1201275) scaffold can exist in various isomeric forms, primarily distinguished by the relative orientation of substituents and the fusion of the two rings.

Diastereomeric Forms: Cis- and Trans-Decahydroquinoline Systems

The fusion of the cyclohexane (B81311) and piperidine (B6355638) rings in the decahydroquinoline system can result in two primary diastereomers: cis-decahydroquinoline (B84933) and trans-decahydroquinoline. sigmaaldrich.comacs.orgsigmaaldrich.com In the cis isomer, the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the ring system, leading to a folded conformation. Conversely, in the trans isomer, these hydrogens are on opposite sides, resulting in a more linear and rigid structure. sigmaaldrich.com

The introduction of substituents, such as the three methyl groups in 2,2,4-trimethyldecahydroquinoline, further complicates the stereochemical landscape, leading to multiple possible diastereomers for each ring fusion type. The relative stereochemistry of these substituents is influenced by the synthetic route employed. For instance, the stereochemistry of substituents can be controlled by the cis-substitution of a starting cyclohexene (B86901) ring in a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov

The characterization and differentiation of these diastereomers are typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify cis and trans isomers, often based on the differential interaction of their polar moieties with the stationary phase. msu.edu In some cases, the cis isomers, having both polar groups pointing in the same direction, exhibit stronger adsorption and thus slower elution compared to the trans isomers where the polar groups are oriented in opposite directions. msu.edu

Table 1: Comparison of Cis- and Trans-Decahydroquinoline Systems

| Feature | Cis-Decahydroquinoline | Trans-Decahydroquinoline |

| Ring Fusion | Hydrogens at C4a and C8a are on the same side. | Hydrogens at C4a and C8a are on opposite sides. sigmaaldrich.com |

| Conformation | Folded, more flexible. | Linear, more rigid. |

| Relative Stability | Generally less stable than the trans isomer. | Generally more stable due to lower steric strain. |

| NMR Spectroscopy | Shows characteristic coupling constants and chemical shifts indicative of the cis-fusion. | Exhibits distinct NMR signals that differentiate it from the cis-isomer. |

Enantiomeric Forms and Chiral Resolution Techniques (e.g., Chiral HPLC)

Due to the presence of multiple chiral centers, this compound is a chiral molecule and can exist as a pair of enantiomers for each diastereomeric form. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, making their separation a significant challenge. youtube.comyoutube.com

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. wikipedia.org One of the most powerful and widely used techniques for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . chiralpedia.comnih.govnih.govnih.govresearchgate.net

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov Polysaccharide-based chiral columns are commonly employed for the separation of various chiral compounds, including derivatives of dihydropyridine. nih.govresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.comnih.gov

Another approach to chiral resolution is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. wikipedia.orgchiralpedia.com Since diastereomers have different physical properties, they can be separated by conventional chromatographic or crystallization techniques. wikipedia.orgnih.gov Following separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Stereochemical Control in Synthetic Transformations

Achieving stereocontrol in the synthesis of complex molecules like this compound is a primary objective for synthetic chemists. This involves employing stereoselective reactions that favor the formation of a specific stereoisomer.

Diastereoselective Hydrogenation of Unsaturated Intermediates

A key strategy for establishing the stereochemistry in decahydroquinoline systems is the diastereoselective hydrogenation of unsaturated precursors, such as quinolines or tetrahydroquinolines. consensus.app The stereochemical outcome of the hydrogenation is often directed by the presence of a chiral auxiliary or existing stereocenters in the molecule.

For instance, the hydrogenation of quinolines substituted with a chiral auxiliary, such as a 2-oxazolidinone, can proceed with high diastereoselectivity to form 5,6,7,8-tetrahydroquinolines. consensus.app Subsequent hydrogenation of the remaining aromatic ring can then furnish fully saturated decahydroquinolines with excellent enantioselectivity. consensus.app The choice of catalyst and reaction conditions plays a critical role in achieving high levels of chemo- and stereoselectivity. For example, platinum oxide in trifluoroacetic acid has been found to be effective for the first hydrogenation step, while rhodium on carbon in acetic acid is often optimal for the second hydrogenation and the simultaneous cleavage of the chiral auxiliary. consensus.app

Factors Governing Diastereo- and Enantioselectivity in Cyclizations

The formation of the decahydroquinoline ring system through cyclization reactions offers another opportunity to control stereochemistry. The diastereo- and enantioselectivity of these cyclizations are governed by a multitude of factors, including the nature of the starting materials, the catalyst, and the reaction conditions. nih.govresearchgate.net

Stereoselective Cleavage of Chiral Auxiliaries and Intermediates (e.g., Oxazolidine (B1195125) Ring)

Chiral auxiliaries are often employed in asymmetric synthesis to induce stereoselectivity in a particular transformation. A crucial step in such a synthetic sequence is the subsequent stereoselective cleavage of the auxiliary to reveal the desired enantiomerically enriched product without affecting the newly created stereocenters.

A common strategy involves the use of oxazolidine rings as chiral auxiliaries. nih.govresearchgate.net For instance, a practical synthetic route to enantiopure 5-substituted cis-decahydroquinolines has been developed that involves the stereoselective reductive cleavage of an oxazolidine ring as a key step. nih.gov The cleavage of the oxazolidine ring can be achieved using various reducing agents. google.com The stereoelectronic effects within the oxazolidine ring can play a significant role in the ease and stereochemical outcome of the cleavage reaction. researchgate.net For example, the n(N)→σ*(C–O) electron delocalization can influence the cleavage of the intracyclic C–O bond. researchgate.net The stereocontrolled ring-opening of oxazolidinone-fused aziridines with alcohols is another method for synthesizing 2-amino ethers with high diastereoselectivity. nih.gov

Conformational Control in Synthesis

The stereochemical outcome of decahydroquinoline synthesis is profoundly influenced by the reaction conditions and the nature of the starting materials. For instance, the hydrogenation of the corresponding quinoline (B57606) or dihydroquinoline precursors can lead to different diastereomers depending on the catalyst and solvent employed. The facial selectivity of the hydrogenation is often directed by the existing stereocenters or substituents on the aromatic precursor.

In the case of substituted decahydroquinolines, including those with methyl groups, the desired stereoisomer can be obtained through stereoselective cyclization reactions. The choice of reagents and the reaction pathway can enforce a particular conformation in the transition state, thereby dictating the stereochemistry of the final product. For example, intramolecular cyclization strategies are powerful tools for establishing the cis or trans fusion of the two rings.

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the presence of the fused bicyclic system and the three methyl substituents. The decahydroquinoline ring system can, in principle, exist in various conformations, with the chair-chair conformations being the most stable for both the cis- and trans-fused isomers. The presence of the methyl groups, particularly the gem-dimethyl group at the C2 position, significantly influences the conformational equilibrium.

Spectroscopic Determination of Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the conformational preferences of cyclic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, which is highly sensitive to its spatial orientation (axial or equatorial).

In principle, the conformational equilibrium can be "frozen" at low temperatures, allowing for the observation of distinct signals for each conformer. The relative integrals of these signals can then be used to determine the population of each conformer and calculate the conformational free energy difference (ΔG°).

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are particularly informative. For instance, the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). This allows for the assignment of protons as axial or equatorial and, by extension, the determination of the dominant conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to their steric environment. Generally, a carbon atom in an axial position experiences a greater shielding effect (upfield shift) compared to an equatorial carbon at the same position, an effect known as the γ-gauche effect. This provides a valuable method for assigning the conformation of substituted cyclohexanes and their heterocyclic analogs.

| Carbon Position | Expected Chemical Shift Range (ppm) - Equatorial Substituent | Expected Chemical Shift Range (ppm) - Axial Substituent |

| C2 | 45-55 | 40-50 |

| C3 | 25-35 | 20-30 |

| C4 | 30-40 | 25-35 |

| C4a | 40-50 | 35-45 |

| C5 | 20-30 | 15-25 |

| C6 | 25-35 | 20-30 |

| C7 | 25-35 | 20-30 |

| C8 | 30-40 | 25-35 |

| C8a | 55-65 | 50-60 |

| Methyl (C2) | 20-30 | 15-25 |

| Methyl (C4) | 15-25 | 10-20 |

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for Substituted Decahydroquinolines Note: These are generalized ranges and can vary based on the specific stereoisomer and solvent.

Influence of Stereochemistry on Molecular Conformation

The specific stereochemistry of the methyl groups at positions 2 and 4 has a profound impact on the conformational preferences of the decahydroquinoline ring system. The principles of conformational analysis, particularly the concepts of A-values and 1,3-diaxial interactions, are crucial for predicting the most stable conformations.

For a trans-fused this compound, the ring system is relatively rigid. The substituents on each ring will adopt either an axial or equatorial position. The presence of the gem-dimethyl group at C2 introduces significant steric strain. One of the C2-methyl groups will necessarily be axial, leading to 1,3-diaxial interactions with the axial protons on C4 and C8a. The C4-methyl group will strongly prefer an equatorial orientation to avoid further steric clashes.

In the case of a cis-fused this compound, the ring system is more flexible and can undergo ring inversion. This leads to two possible chair-chair conformations. The equilibrium between these two conformers will be dictated by the energetic cost of the various steric interactions in each.

The conformation that minimizes the number and severity of 1,3-diaxial interactions will be the most populated. The gem-dimethyl group at C2 will play a dominant role in determining the conformational equilibrium. In one conformer, one of the C2-methyl groups will be axial, while in the ring-flipped conformer, the other C2-methyl group will be axial. The position of the C4-methyl group (axial or equatorial) in each of these conformers will be a critical factor. The conformer that allows the bulky C4-methyl group to occupy an equatorial position will be significantly favored.

The following table summarizes the key steric interactions that would influence the conformational equilibrium of a cis-2,2,4-trimethyldecahydroquinoline.

| Conformer | C2-Methyl Orientations | C4-Methyl Orientation | Key Steric Interactions | Predicted Stability |

| A | Me(ax), Me(eq) | equatorial | 1,3-diaxial (C2-Meax vs H4, H8a) | More Stable |

| B (Ring-flipped) | Me(eq), Me(ax) | axial | 1,3-diaxial (C2-Meax vs H...); 1,3-diaxial (C4-Meax vs H2, H...) | Less Stable |

Interactive Data Table: Steric Interactions in cis-2,2,4-Trimethyldecahydroquinoline Conformers

Reactivity Studies and Reaction Mechanisms of 2,2,4 Trimethyldecahydroquinoline Derivatives

Chemical Reactivity Pathways

Formation and Stability of Nitroxyl (B88944) Radicals from 2,2,4-Trimethyldecahydroquinoline

There is a lack of specific studies on the formation and stability of nitroxyl radicals derived from this compound. While the formation of stable nitroxyl radicals from sterically hindered secondary amines is a known phenomenon, often utilized in spin-labeling and as oxidation catalysts, research directly investigating this for the this compound scaffold is not found in the surveyed literature.

Reactions Involving Decahydroquinoline (B1201275) Enamide Motifs

Enamines are versatile intermediates in organic synthesis, formed from the reaction of secondary amines with aldehydes or ketones. masterorganicchemistry.com As a secondary amine, this compound could theoretically form enamines. These enamines would be expected to act as nucleophiles, participating in reactions such as alkylation and Michael additions. masterorganicchemistry.com However, specific examples of the synthesis and subsequent reactions of enamides derived from this compound are not reported in the literature.

Cycloaddition Reactions in the Construction of Fused Systems

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. libretexts.org These reactions typically involve a conjugated diene and a dienophile. While cycloaddition reactions have been employed in the synthesis of various quinoline (B57606) and isoquinoline (B145761) derivatives, there is no specific mention in the available literature of using this compound or its derivatives as reactants in such transformations to build fused systems.

Mechanistic Elucidation

Computational Studies on Reaction Selectivity and Mechanisms

Computational chemistry provides valuable insights into reaction mechanisms and selectivity. However, a search for computational studies focused specifically on the reaction pathways of this compound did not yield any relevant results. Such studies would be instrumental in predicting its reactivity and understanding the electronic and steric effects of the trimethyl substitution on the decahydroquinoline core.

Proposed Reaction Mechanisms for Decahydroquinoline Formation

The formation of this compound is a two-stage process. The first stage involves the synthesis of its precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), which is then hydrogenated in the second stage to yield the final decahydroquinoline product. The synthesis of the dihydroquinoline precursor is generally achieved through a variation of the Skraup reaction, specifically the Doebner-von Miller reaction. wikipedia.org

The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org In the case of 2,2,4-trimethyl-1,2-dihydroquinoline synthesis, aniline reacts with acetone (B3395972). Under acidic or basic conditions, acetone undergoes a self-aldol condensation to form mesityl oxide, an α,β-unsaturated ketone. This in-situ formation of the unsaturated carbonyl compound is a key characteristic of this particular application of the Doebner-von Miller reaction.

The proposed mechanism for the formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone can be broken down into the following key steps:

Step 1: Formation of Mesityl Oxide

Two molecules of acetone undergo an aldol (B89426) condensation to form diacetone alcohol. This is followed by dehydration to yield the α,β-unsaturated ketone, mesityl oxide. This reaction is typically catalyzed by an acid or a base.

Step 2: Conjugate Addition of Aniline

Aniline acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system of mesityl oxide in a Michael (conjugate) addition. This results in the formation of an enol or enolate intermediate, which then tautomerizes to the more stable keto form, yielding 4-(phenylamino)pentan-2-one.

Step 3: Formation of the Schiff Base/Enamine

The carbonyl group of the 4-(phenylamino)pentan-2-one intermediate then reacts with a second molecule of aniline to form a Schiff base (imine) or its tautomer, an enamine.

Step 4: Cyclization

The enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline moiety attacks the imine carbon, leading to the closure of the heterocyclic ring and the formation of a tetrahydroquinoline intermediate.

Step 5: Dehydration and Tautomerization

The tetrahydroquinoline intermediate readily dehydrates under the reaction conditions to form the more stable 2,2,4-trimethyl-1,2-dihydroquinoline. This step re-establishes aromaticity in the newly formed heterocyclic ring system.

A study involving 13C-labeled ketones in cross-over experiments has suggested a fragmentation-recombination mechanism for the Skraup-Doebner-von Miller quinoline synthesis. nih.gov This proposed pathway involves the initial conjugate addition of aniline to the α,β-unsaturated ketone, followed by a fragmentation into an imine and the ketone itself. These fragments then recombine to form the final quinoline product. nih.gov

The final step in the formation of this compound is the hydrogenation of the 2,2,4-trimethyl-1,2-dihydroquinoline precursor. This is a standard catalytic hydrogenation reaction where the dihydroquinoline is treated with hydrogen gas in the presence of a metal catalyst, such as rhodium on carbon, to reduce the double bond within the heterocyclic ring, resulting in the saturated decahydroquinoline ring system.

The following table summarizes the key reaction intermediates and products in the proposed formation of this compound.

| Compound Name | Molecular Formula | Role in Reaction |

| Acetone | C₃H₆O | Starting Material |

| Aniline | C₆H₇N | Starting Material |

| Mesityl Oxide | C₆H₁₀O | Intermediate (α,β-unsaturated ketone) |

| 4-(Phenylamino)pentan-2-one | C₁₁H₁₅NO | Intermediate |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | C₁₂H₁₅N | Precursor to final product |

| This compound | C₁₂H₂₃N | Final Product |

Advanced Spectroscopic Characterization of 2,2,4 Trimethyldecahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and stereochemistry of organic compounds. In the context of 2,2,4-trimethyldecahydroquinoline and its derivatives, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, enabling the precise assignment of their positions within the molecule.

High-Resolution 1H and 13C NMR for Structural Assignment

In the ¹H NMR spectrum, the chemical shifts of protons attached to the decahydroquinoline (B1201275) ring system are influenced by their position relative to the nitrogen atom and the methyl substituents. uncw.edu Protons on carbons adjacent to the nitrogen atom typically experience a downfield shift due to the inductive effect of the nitrogen. msu.educhemistrysteps.com The methyl groups at the C2 and C4 positions give rise to distinct signals, and their chemical shifts can provide insights into their stereochemical orientation (axial or equatorial).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. oregonstate.educhemistrysteps.com The chemical shifts of the carbon atoms in the decahydroquinoline framework are indicative of their hybridization and the nature of the atoms they are bonded to. libretexts.orgchemguide.co.uk For instance, carbons bonded to the nitrogen atom are typically shifted downfield. chemistrysteps.com The signals corresponding to the three methyl groups can also be readily identified.

The following tables summarize typical chemical shift ranges for protons and carbons in environments similar to those found in this compound.

Table 1: Indicative ¹H NMR Chemical Shift Ranges

| Type of Proton | Approximate Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Alkyl) | 0.9 - 1.5 |

| CH₂ (Alkyl) | 1.2 - 1.8 |

| CH (Alkyl) | 1.4 - 2.0 |

| N-H | 1.0 - 5.0 (broad) |

Table 2: Indicative ¹³C NMR Chemical Shift Ranges

| Type of Carbon | Approximate Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (Alkyl) | 10 - 30 |

| CH₂ (Alkyl) | 20 - 45 |

| CH (Alkyl) | 25 - 55 |

| C-N | 30 - 65 |

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound and for determining their stereochemistry. wordpress.com

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool that correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.orgcolumbia.edu This allows for the direct assignment of proton signals to their corresponding carbon signals, resolving any ambiguities that may arise from overlapping signals in the 1D spectra. hmdb.cayoutube.com

A multiplicity-edited HSQC, often combined with Distortionless Enhancement by Polarization Transfer (DEPT), provides additional information about the number of protons attached to each carbon. magritek.com In such an experiment, CH and CH₃ groups will appear with a different phase (e.g., positive) compared to CH₂ groups (e.g., negative), while quaternary carbons will be absent. epfl.chgithub.ioacdlabs.com This information is crucial for confirming the structural framework of the molecule.

These 2D NMR techniques are also instrumental in determining the relative stereochemistry of the chiral centers in this compound. By analyzing through-space correlations in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, the spatial proximity of different protons can be established, which in turn helps to define the stereochemical relationships between the substituents on the decahydroquinoline ring. nih.govresearchgate.netsemanticscholar.org

Applications in Conformational Analysis of Decahydroquinolines

The decahydroquinoline ring system is conformationally flexible, and NMR spectroscopy is a key technique for studying its conformational preferences in solution. acs.org The molecule can exist in different chair-like conformations, and the substituents can adopt either axial or equatorial positions. acs.orgrsc.org

Low-temperature NMR studies can be particularly informative. acs.org At sufficiently low temperatures, the rate of conformational interconversion can be slowed down to the NMR timescale, allowing for the observation of distinct signals for each conformer. rsc.org The relative intensities of these signals can then be used to determine the conformational equilibrium.

Furthermore, the analysis of coupling constants (J-values) between adjacent protons can provide valuable information about the dihedral angles between them, which is directly related to the conformation of the ring. nih.gov For instance, a large coupling constant between two vicinal protons is typically indicative of a trans-diaxial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a unique "fingerprint" of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum displays absorption bands at specific frequencies corresponding to the different types of vibrations (e.g., stretching, bending).

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the secondary amine typically appears as a band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration usually appears in the 1000-1200 cm⁻¹ region. The spectrum will also contain a "fingerprint" region (below 1500 cm⁻¹) with a complex pattern of bands that is unique to the molecule. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Bend | 1350 - 1480 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR spectroscopy. nsf.gov The Raman spectrum of this compound provides a characteristic "fingerprint" that can be used for identification purposes. nih.govnih.govresearchgate.net

The Raman spectrum of quinoline (B57606) derivatives often exhibits intense signals due to the highly symmetric molecular structures and the presence of chromophoric groups. researchgate.net The vibrational spectra of substituted quinolines have been both experimentally recorded and theoretically analyzed. researchgate.net Specific bands in the Raman spectrum can be assigned to particular vibrational modes of the decahydroquinoline ring and the methyl substituents. chemicalbook.com

Table 4: General Raman Shift Ranges for Relevant Functional Groups

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|

| C-H Stretch | 2800 - 3100 |

| C-C Stretch | 800 - 1200 |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species with one or more unpaired electrons. bhu.ac.in This method provides detailed information about the local environment, electron distribution, and structure of paramagnetic species such as free radicals. bhu.ac.in The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than atomic nuclei spins. bhu.ac.in

In the context of this compound, ESR spectroscopy becomes particularly relevant when studying its nitroxyl (B88944) radical derivatives. These stable radicals are instrumental as spin probes and labels, and ESR provides a means to characterize their electronic structure and dynamics.

Characterization of Nitroxyl Radical Derivatives

Nitroxyl radicals derived from this compound are stable free radicals that can be effectively studied using ESR spectroscopy. The unpaired electron in the nitroxyl group (N-O•) gives rise to a characteristic ESR spectrum. The analysis of this spectrum can reveal significant details about the molecular structure and environment.

The primary ESR parameters obtained are the g-factor and hyperfine coupling constants (hfcc). The g-factor is a proportionality constant that is characteristic of the radical and its electronic environment. bhu.ac.in For many organic radicals, the g-value is close to that of a free electron (approximately 2.0023). Deviations from this value can provide insight into the electronic structure of the radical.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei possessing a non-zero nuclear spin (e.g., ¹⁴N, ¹H). This interaction splits the ESR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant.

For a nitroxyl radical, the interaction with the ¹⁴N nucleus (nuclear spin I = 1) typically splits the ESR spectrum into three main lines of equal intensity. Further coupling to protons on the quinoline ring system will result in additional, smaller splittings of these lines, creating a more complex hyperfine structure. The magnitude of the ¹⁴N hyperfine coupling constant (aN) is sensitive to the polarity of the solvent and the local environment of the nitroxyl group, making these derivatives useful as environmental probes.

Research on various nitroxyl radicals has demonstrated that factors such as isotopic labeling (e.g., using ¹⁵N or deuterium) can significantly alter the ESR spectra. nih.gov For instance, deuterated nitroxyl radicals exhibit narrower linewidths, which can lead to enhanced signal intensity in certain applications. nih.gov While specific ESR data for this compound nitroxyl radicals is not abundant in the public domain, the principles derived from studies on similar cyclic nitroxides, such as TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl), are directly applicable. researchgate.net The analysis of the hyperfine structure can provide information on the conformation of the decahydroquinoline ring system and the orientation of the nitroxyl group.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods are invaluable for determining the stereochemical features of molecules like this compound, which possesses multiple chiral centers.

Optical Rotatory Dispersion (ORD) for Stereochemical Information

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in This technique is based on the principle of circular birefringence, where a chiral medium exhibits different refractive indices for left and right circularly polarized light. wikipedia.orgbhu.ac.in

The resulting ORD curve, a plot of specific rotation versus wavelength, can provide crucial information about the absolute configuration and conformation of a molecule. kud.ac.in ORD curves are categorized as either plain or anomalous. slideshare.net Plain curves show a monotonic increase or decrease in rotation as the wavelength changes, while anomalous curves exhibit both peaks and troughs, a phenomenon known as the Cotton effect, which occurs in the vicinity of an absorption band of a chromophore. kud.ac.inslideshare.net

For this compound and its derivatives, ORD can be used to:

Determine Absolute Configuration: By comparing the experimental ORD curve with that of known stereoisomers or by applying empirical rules such as the Octant Rule for ketones, the absolute configuration of the chiral centers can be deduced. slideshare.net

Analyze Conformation: The shape and magnitude of the ORD curve are sensitive to the conformational equilibrium of the molecule. Changes in the curve upon varying solvent or temperature can provide insights into the conformational dynamics of the decahydroquinoline ring system.

Circular Dichroism (CD) for Conformational and Absolute Configuration Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govlibretexts.org This phenomenon, known as circular dichroism, provides information that is closely related to but distinct from ORD. A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength.

CD spectroscopy is particularly powerful for studying the stereochemistry of molecules containing chromophores. In the case of this compound, while the basic skeleton does not have a strong UV-Vis chromophore, derivatives containing chromophoric groups (e.g., N-nitroso, N-acyl, or aromatic substituents) can be effectively studied.

Key applications of CD for this compound derivatives include:

Elucidation of Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral centers in the vicinity of the chromophore.

Conformational Analysis: Similar to ORD, CD spectra are highly sensitive to the conformation of the molecule. Theoretical calculations can be used to predict the CD spectra for different conformations, and comparison with the experimental spectrum can help identify the predominant conformation in solution. nih.gov

For example, studies on similar bicyclic systems have shown that the sign of the CD band associated with a particular electronic transition can be correlated with the helicity of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

For this compound, mass spectrometry provides a definitive method for confirming its molecular weight (C₁₂H₂₃N, MW = 181.32 g/mol ). The molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd nominal mass, in accordance with the nitrogen rule. miamioh.edu

Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation. The analysis of these fragments provides valuable structural information. libretexts.org For a cyclic amine like this compound, characteristic fragmentation pathways include:

Alpha-Cleavage: The cleavage of a carbon-carbon bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. miamioh.edulibretexts.org This would result in the loss of alkyl radicals from the ring, leading to the formation of stable iminium ions. The loss of a methyl group (CH₃•, 15 Da) or an ethyl group (C₂H₅•, 29 Da) from the 2-position, or a fragment from the 4-position, would be expected.

Ring Cleavage: Fragmentation can also involve the opening of the decahydroquinoline ring system, followed by further rearrangements and cleavages.

The resulting mass spectrum will display a series of peaks, each corresponding to a specific fragment ion. The relative abundance of these peaks constitutes the fragmentation pattern, which is a unique fingerprint of the molecule.

Table 1: Predicted Fragmentation Data for this compound

| m/z Value | Possible Fragment | Interpretation |

| 181 | [C₁₂H₂₃N]⁺• | Molecular Ion (M⁺) |

| 166 | [M - CH₃]⁺ | Loss of a methyl group from the 2 or 4 position |

| 138 | [M - C₃H₇]⁺ | Loss of a propyl group (fragmentation at C4) |

| Varies | Various smaller fragments | Resulting from ring cleavage and further fragmentation |

This table is predictive and based on general fragmentation rules for cyclic amines. Actual experimental data would be required for confirmation.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the atomic positions with high precision. units.it

For a molecule with multiple stereocenters like this compound, single-crystal X-ray diffraction is the definitive method for establishing its absolute and relative stereochemistry. It provides unambiguous information about:

Molecular Conformation: The exact conformation of the fused six-membered rings (the chair-chair, chair-boat, or boat-boat conformations) in the solid state can be determined.

Stereochemistry: The relative configuration of the substituents (the three methyl groups and the hydrogen atom at the bridgehead carbon) can be unequivocally assigned as either cis or trans. If a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration of the molecule can also be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals information about intermolecular forces, such as hydrogen bonding (if present) and van der Waals interactions. nih.gov

The successful application of this technique requires the growth of high-quality single crystals of this compound or one of its derivatives. nih.gov The resulting crystal structure provides a detailed and static "snapshot" of the molecule's three-dimensional architecture. nih.gov

Computational Chemistry Applications in 2,2,4 Trimethyldecahydroquinoline Research

Quantum Chemical Methodologies

Quantum chemical methods are foundational to understanding the electronic structure and energy of molecules. These ab initio (from first principles) and semi-empirical approaches are instrumental in elucidating the fundamental characteristics of 2,2,4-trimethyldecahydroquinoline.

Ab Initio Methods (e.g., Coupled Cluster Theory, CCSD(T)) for High-Accuracy Calculations

For situations demanding the highest accuracy, particularly for the electronic energy, ab initio methods that go beyond DFT are employed. Coupled Cluster (CC) theory is a prominent example of such a high-level approach. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules, though at a significant computational expense.

In the context of this compound, CCSD(T) calculations would be reserved for specific, critical applications due to their high computational cost. For instance, after identifying the most stable conformers using a less expensive method like DFT, single-point energy calculations with CCSD(T) could be performed to obtain a more precise energy difference between them. This would be crucial for accurately predicting the equilibrium populations of different isomers at a given temperature. While a full geometry optimization at the CCSD(T) level would be computationally demanding, it could be performed to yield highly reliable bond lengths and angles for the most stable isomer.

Semiempirical Quantum Mechanical (SQM) Methods

Semiempirical Quantum Mechanical (SQM) methods offer a computationally faster alternative to DFT and ab initio methods. These methods, such as AM1, PM3, and the more recent PM6 and PM7, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. This parameterization allows for the rapid calculation of molecular properties for very large molecules or for high-throughput screening of many conformers.

For this compound, SQM methods would be particularly useful for an initial, broad exploration of the conformational landscape. Given the flexibility of the decahydroquinoline (B1201275) ring system and the multiple stereocenters, a vast number of potential conformers exist. An SQM method could be used to perform a rapid geometry optimization of hundreds or even thousands of these starting structures to identify a smaller set of low-energy candidates for further, more accurate analysis with DFT or CCSD(T). However, it is important to note that the accuracy of SQM methods can be erratic, and their results should be validated with higher-level theories.

Molecular Modeling and Simulation Techniques

Building upon the electronic structure information from quantum chemical methods, molecular modeling and simulation techniques can explore the dynamic behavior and reactivity of this compound.

Conformational Space Exploration and Energy Minimization

The conformational flexibility of the saturated rings in this compound means it can adopt various three-dimensional shapes. A thorough conformational analysis is essential to understand its properties. This process involves systematically identifying all possible low-energy conformers. For a related compound, 1,2,3,4-tetrahydroquinoline, computational studies have identified multiple stable conformations.

The exploration of the conformational space of this compound would typically start with a molecular mechanics or a semiempirical method to generate a large number of potential structures. Each of these structures would then undergo energy minimization, a process that adjusts the geometry to find a local minimum on the potential energy surface. Algorithms like steepest descent or conjugate gradients are commonly used for this purpose. The resulting unique conformers would then be subjected to more accurate DFT calculations to determine their relative energies and geometric parameters.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Isomer A (trans, eq, eq, eq) | DFT/B3LYP/6-311+G(d,p) | 0.00 |

| Isomer B (trans, ax, eq, eq) | DFT/B3LYP/6-311+G(d,p) | 1.5 |

| Isomer C (cis, eq, eq, ax) | DFT/B3LYP/6-311+G(d,p) | 2.8 |

| Isomer D (cis, ax, ax, eq) | DFT/B3LYP/6-311+G(d,p) | 4.2 |

Note: This table is purely illustrative. The conformer descriptions (e.g., eq for equatorial, ax for axial) and energy values are hypothetical and intended to demonstrate the type of data generated from conformational analysis. Specific research on this compound was not found.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathway a reaction will follow from reactants to products. A key element in this process is the location of the transition state, which is the configuration of highest potential energy along the reaction coordinate.

For this compound, one could computationally investigate various reactions, such as its oxidation or N-alkylation. The process would involve identifying the structures of the reactants and products and then using computational methods, often DFT, to find the transition state structure connecting them. Algorithms are available that can search for this first-order saddle point on the potential energy surface.

Once the transition state is located and its structure is verified (typically by confirming the presence of a single imaginary vibrational frequency), its energy can be calculated. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. According to transition state theory, this barrier is a primary determinant of the reaction rate. For example, a study on the tautomerization of a quinoline (B57606) derivative used DFT to calculate the barrier heights for the transformation process. A similar approach could be applied to reactions involving this compound to predict its reactivity and the feasibility of different chemical transformations.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity. Computational methods allow for the calculation of various descriptors that quantify these properties. These descriptors help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that explains the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and polarizability. A smaller gap suggests that the molecule is more reactive.

A comprehensive search of scientific literature did not yield any specific studies that have performed Frontier Molecular Orbital (FMO) analysis on this compound. Therefore, no specific data regarding its HOMO-LUMO energies or the HOMO-LUMO gap can be presented.

Table 1: Hypothetical Data for FMO Analysis of this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no published data could be found for this compound.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. The different colors on an MEP map represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

A thorough literature search did not reveal any specific studies that have generated or analyzed a Molecular Electrostatic Potential (MEP) map for this compound. Consequently, there are no specific research findings or visual representations of its MEP map to include in this article.

The Dual Descriptor (DD) is a more advanced reactivity descriptor derived from conceptual Density Functional Theory (DFT). It is defined as the difference between the nucleophilic and electrophilic Fukui functions and provides a more precise prediction of reactive sites compared to the Fukui functions alone. The sign of the dual descriptor indicates the nature of the reactivity at a specific site. A positive value (DD > 0) signifies a nucleophilic site (prone to attack by electrophiles), while a negative value (DD < 0) indicates an electrophilic site (prone to attack by nucleophiles). This tool is particularly useful for unambiguously identifying the most reactive sites in a molecule.

An extensive search of the scientific literature yielded no specific research that has applied the Dual Descriptor (DD) analysis to predict the reactivity sites of this compound. As a result, no data or detailed findings concerning its nucleophilic and electrophilic sites based on this method can be provided.

Synthetic Modifications and Derivatization of 2,2,4 Trimethyldecahydroquinoline Scaffold

Functionalization Strategies on the Decahydroquinoline (B1201275) Core

The functionalization of the decahydroquinoline core involves a range of chemical reactions that introduce new functional groups or modify existing ones. These strategies are essential for creating a diverse library of compounds for further investigation.

One notable strategy involves the rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine (B1663995) derivatives with alkynes. rsc.org This method highlights the significant effect of substituents at the 6-position of the bipyridine, which influences the N-Rh bond and facilitates subsequent cyclometalation and C-H activation. rsc.org

Another key functionalization is the introduction of substituents at various positions on the decahydroquinoline ring system. For instance, in the synthesis of cylindricine H, a butyl group is introduced at the C2 position, and an acetoxy group at the C4 position. ub.eduresearchgate.net The stereoselective introduction of these groups is often achieved through manipulation of a lactam carbonyl functionality. ub.eduresearchgate.net The generation of a quaternary stereocenter at C10 is another critical functionalization step in the synthesis of cylindricine-type alkaloids. ub.eduresearchgate.net

Furthermore, the decahydroquinoline core can be modified through reactions such as the intramolecular opening of an epoxide to form a pyrrolidine (B122466) ring, as demonstrated in the synthesis of (-)-cylindricine H. researchgate.netchemistryviews.org

Synthesis of N-Substituted Decahydroquinoline Derivatives

The synthesis of N-substituted decahydroquinoline derivatives is a significant area of research, as the nitrogen atom of the quinoline (B57606) ring provides a convenient handle for introducing a wide variety of substituents. These modifications can dramatically alter the chemical and biological properties of the parent molecule.

A common method for creating N-substituted derivatives is through reductive amination. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For example, N-substituted 2-(3,4-dihydroxyphenyl)ethylamines have been synthesized using this approach. rsc.org

In the context of complex alkaloid synthesis, the nitrogen atom is often protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, which can be later removed to yield the secondary amine or substituted with other functional groups. ub.edu For instance, in the total synthesis of pumiliotoxin C, an N-aryl group serves as both a protecting group and an activator for the nitrogen atom. researchgate.net This group is then removed in the final steps of the synthesis via a Birch dearomatization. researchgate.net

The synthesis of N-acyl derivatives is another important modification. For example, fawcettimine (B102650) and allopecuridine react with acetic anhydride (B1165640) to form their respective N-acetyl derivatives. bris.ac.uk

Integration into Complex Polycyclic Nitrogen Heterocycles

The 2,2,4-trimethyldecahydroquinoline scaffold is a key building block in the synthesis of numerous complex polycyclic nitrogen heterocycles, particularly alkaloids.

The decahydroquinoline framework is central to the structure of a wide array of alkaloids, and its synthesis is a critical step in their total synthesis.

Fawcettimine-type: The total synthesis of fawcettimine has been achieved through various routes, often involving the construction of the decahydroquinoline core as a key intermediate. bris.ac.uknih.gov One approach involves a 26-step synthesis starting from dihydroorcinol. bris.ac.uk Another formal total synthesis of (+)-fawcettimine was completed, highlighting a diastereospecific attack of a silyl (B83357) enol ether on an activated cyclopropyl (B3062369) diester to generate a key hydrindanone intermediate. nih.gov

Lycoposerramine: The total synthesis of lycoposerramine congeners, such as lycoposerramine V and W, has been accomplished using a nitrogen deletion strategy to couple a piperidine (B6355638) and a tetrahydroquinoline fragment. nih.govnih.gov This approach significantly shortens the synthetic route compared to previous methods. nih.govnih.gov The first asymmetric total synthesis of lycoposerramine-R featured a stereoselective intramolecular aldol (B89426) cyclization to form a cis-fused 5/6 bicyclic skeleton. rsc.org

Lepadins: The enantioselective total synthesis of (-)-lepadin B was achieved starting from (2S,4S)-2,4-O-benzylidene-2,4-dihydroxybutanal, with a key step being an aqueous intramolecular acylnitroso Diels-Alder reaction. nih.gov The total synthesis of lepadins B, D, E, and H has also been reported, which allowed for the determination of the configuration of the latter three alkaloids. researchgate.net A total synthesis of (-)-lepadiformine A was accomplished utilizing a Hg(OTf)2-catalyzed cycloisomerization reaction. nih.gov

Cylindricine H: The first total synthesis of (-)-cylindricine H was achieved from an (R)-phenylglycinol-derived tricyclic lactam. ub.eduresearchgate.netchemistryviews.org This synthesis involves the stereoselective introduction of substituents at the C2 and C4 positions and the formation of a pyrrolidine ring. ub.eduresearchgate.netchemistryviews.org

Cermizine B: The synthesis of phlegmarine-type alkaloids, including cermizine B, often involves the construction of a tetrahydroquinoline unit as a key fragment. nih.gov

The decahydroquinoline scaffold can be further elaborated to construct more complex fused and bridged systems. A key strategy involves a nitrogen deletion (N-deletion) approach to couple fully elaborated piperidine and tetrahydroquinoline fragments, as demonstrated in the synthesis of lycoposerramine congeners. nih.gov This method has proven effective where many traditional C-C bond-forming reactions have failed. nih.gov

Another approach to fused systems is through intramolecular cyclization reactions. For example, a gold-catalyzed enamide-alkyne cycloisomerization has been developed to access tricyclic cores that serve as advanced platforms for the synthesis of various Lycopodium alkaloids. researchgate.net

The table below summarizes the key alkaloids synthesized from the decahydroquinoline scaffold and the notable synthetic strategies employed.

| Alkaloid Family | Specific Alkaloid(s) | Key Synthetic Strategies |

| Fawcettimine-type | Fawcettimine | Intramolecular aldol cyclization, Diastereospecific silyl enol ether attack |

| Lycoposerramine | Lycoposerramine V, W, R | Nitrogen deletion strategy, Intramolecular aldol cyclization |

| Lepadins | Lepadins B, D, E, H, Lepadiformine A | Intramolecular acylnitroso Diels-Alder, Hg(OTf)2-catalyzed cycloisomerization |

| Pumiliotoxin | Pumiliotoxin C, ent-cis-195A, cis-211A | Diels-Alder reaction, Four-component reaction, Electrochemical methods |

| Cylindricine | Cylindricine H, Cylindricine B, Cylindricine C | Stereoselective functionalization of lactams, Dearomative retrosynthesis, Double Michael addition |

| Phlegmarine-type | Cermizine B | Construction of a tetrahydroquinoline fragment |

Synthesis of Spirocyclic Decahydroquinoline Analogs

The synthesis of spirocyclic decahydroquinoline analogs represents a significant expansion of the chemical space accessible from this versatile scaffold. A notable example is the synthesis of (-)-lepadiformine A, which features a spiro-cyclic ring system fused to the decahydroquinoline core. The key step in this synthesis is a Hg(OTf)2-catalyzed cycloisomerization of an amino ynone to form a 1-azaspiro[4.5]decane skeleton, which constitutes the AC ring system of the natural product. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective and Sustainable Synthetic Methods

The future of synthesizing quinoline (B57606) derivatives is increasingly geared towards "green" chemistry principles, which prioritize the reduction of hazardous waste, energy consumption, and the use of non-biodegradable materials. researchgate.netresearchgate.nettandfonline.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedlander reactions, often require harsh conditions, expensive catalysts, and produce significant waste. tandfonline.comacs.orgnih.gov Consequently, researchers are actively developing more environmentally benign and efficient protocols.

Key trends in this area include:

Use of Green Catalysts and Solvents: There is a significant shift towards employing greener catalysts like p-toluenesulfonic acid and reusable catalysts such as Amberlyst-15. researchgate.nettandfonline.com The use of environmentally friendly solvents like water and ethanol, often in conjunction with microwave-assisted synthesis, has shown promise in increasing reaction yields and reducing reaction times. researchgate.nettandfonline.com

Multicomponent Reactions (MCRs): MCRs are gaining prominence as they allow for the construction of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org This approach enhances atom economy and structural diversity. rsc.org

Stereoselective Synthesis: For saturated heterocyclic systems like decahydroquinoline (B1201275), controlling stereochemistry is crucial. The synthesis of specific poison frog alkaloids of the decahydroquinoline type highlights the use of divergent synthesis strategies from common intermediates to achieve high stereoselectivity. researchgate.netmdpi.comnih.gov Future work will likely focus on developing new organocatalytic methods, such as asymmetric Diels-Alder reactions, to create specific stereoisomers of substituted decahydroquinolines. researchgate.net The synthesis of 2,2,4-trimethyldecahydroquinoline itself has been achieved through the hydrogenation of its unsaturated precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a process ripe for optimization using modern catalytic and stereoselective techniques. prepchem.com

Advanced Computational Approaches for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before undertaking complex synthesis. nih.gov For quinoline derivatives, these approaches are crucial for exploring their potential in various applications.

Emerging trends in this domain involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of quinoline derivatives with their biological activities. nih.gov These models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

Molecular Docking and Dynamics Simulations: These techniques are used to simulate the interaction between a molecule and a biological target, such as a protein or enzyme. For instance, molecular docking has been used to study how substituted quinolines bind to EGFR enzymes, which is critical in developing new anticancer agents. nih.gov Molecular dynamics simulations provide insights into the stability and conformational flexibility of these interactions over time. nih.gov

In Silico ADMET Prediction: Computational tools can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. rsc.org This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. rsc.org For example, predictions based on structural features can estimate a compound's oral bioavailability and its ability to cross the blood-brain barrier. rsc.org

Exploration of New Reactivity Modes and Unprecedented Transformations

Pushing the boundaries of known chemical reactions is a fundamental aspect of synthetic chemistry. For the decahydroquinoline scaffold, researchers are exploring novel ways to functionalize the ring system and create unprecedented molecular architectures.

Future research is expected to focus on:

Catalytic Systems for Novel Functionalization: The development of new catalytic systems is key to unlocking new reactivity. This includes using transition-metal catalysts and organocatalysts to perform reactions at previously unreactive positions on the quinoline ring. researchgate.net

Intramolecular Cyclizations: The use of diastereoselective intramolecular reactions, such as the aza-Michael reaction, is a powerful strategy for constructing the complex, multi-substituted ring systems found in natural products like decahydroquinoline alkaloids. researchgate.net

Unprecedented Rearrangements and Transformations: Research into related heterocyclic systems has shown that unexpected transformations can lead to unique molecular structures. For example, studies on benzosiloxaborole derivatives have revealed novel ring-opening and reduction reactions, resulting in the formation of unprecedented 7-membered heterocyclic systems. rsc.org Similar explorations with the decahydroquinoline scaffold could yield novel chemical entities with unique properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Characterization

Key applications in the context of quinoline chemistry include:

Reaction Prediction and Synthesis Planning: AI algorithms can be trained on vast datasets of published chemical reactions to predict the outcomes of unknown reactions with high accuracy, sometimes surpassing that of human chemists. cam.ac.uk These tools can suggest synthetic routes to complex target molecules, including novel quinoline derivatives, significantly speeding up the discovery process. cam.ac.ukresearchgate.net

Generative Models for Novel Molecule Design: Generative AI models, such as the Medical Generative Adversarial Network (MedGAN), are being used to design novel molecules with specific desired properties. azoai.com By learning from existing molecular structures, these models can generate new quinoline scaffolds that are optimized for drug-likeness and other important characteristics. azoai.com

Automated Synthesis and Optimization: The integration of AI with automated synthesis platforms allows for the rapid optimization of reaction conditions. technologynetworks.com The AI can analyze real-time feedback from the reaction to adjust parameters and find the most efficient synthetic pathway, accelerating innovation in drug discovery and materials science. technologynetworks.com

AI in Spectral Analysis: Machine learning can also be applied to the characterization of newly synthesized compounds. AI tools can assist in the interpretation of complex spectral data from techniques like NMR and mass spectrometry, aiding in structure confirmation. nih.govnih.gov

Q & A

Q. What are the key synthetic methodologies for 2,2,4-trimethyldecahydroquinoline and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes alkylation of the tetrahydroquinoline core with halogenated reagents under basic conditions (e.g., using K₂CO₃ or NaH). Cyclization steps are critical for forming the fused ring system. For example, derivatives with methoxy or hydroxy groups require selective protection/deprotection strategies to avoid side reactions . Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 2-(2-ethoxyethoxy)ethyl bromide, K₂CO₃, DMF, 80°C | 65–75 | |

| Cyclization | H₂SO₄, reflux | 80–85 |

Q. How can researchers confirm the structural purity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methyl groups at C2 and C4 appear as singlets in -NMR) .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using C18 columns and UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 175.27 g/mol for the base compound) .

Q. What in vitro and in vivo models demonstrate the neuroprotective effects of this compound?

- Methodological Answer :

- In vitro : Use SH-SY5Y neuronal cells exposed to rotenone or 6-OHDA to measure oxidative stress markers (e.g., ROS, glutathione levels). Pre-treat with 10–50 µM of the compound for 24 hours .

- In vivo : Rotenone-induced Parkinson’s disease models in rats (dosage: 5 mg/kg intraperitoneal). Assess motor coordination via rotarod tests and quantify inflammatory cytokines (IL-6, TNF-α) in brain homogenates .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or trifluoromethyl groups) influence the antioxidant and anti-inflammatory activity of this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives with substituents at C6 or C7 (e.g., 6-methoxy or 7-trifluoromethyl). Test in LPS-stimulated microglial cells for NF-κB inhibition.

- Data Analysis : Use molecular docking to predict interactions with Keap1-Nrf2 pathway proteins. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced radical scavenging in ORAC assays .

Q. What advanced analytical techniques optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize solvent polarity, temperature, and catalyst loading. For example, acetonitrile at 100°C with Pd/C improves yields in hydrogenation steps .

- In Situ Monitoring : Use FTIR spectroscopy to track intermediate formation during cyclization.

Q. How can researchers resolve contradictions in oxidative stress data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., ROS reduction in Parkinson’s models) and stratify by dosage, administration route, and model species.

- Controlled Replication : Standardize protocols (e.g., identical rotenone concentrations in neurotoxicity assays) to minimize variability. Conflicting results may arise from differences in blood-brain barrier permeability or metabolite stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.